Comparative GSK-3β Enzymatic Potency: GSK-3|A Inhibitor 15 vs. CHIR-99021, SB216763, LY2090314, and COB-187
GSK-3|A inhibitor 15 (compound 54) inhibits GSK-3β with an IC50 of 3.4 nM, demonstrating potency that is intermediate between the ultra-potent inhibitors LY2090314 (IC50 = 0.9 nM) and COB-187 (IC50 = 11 nM), and substantially more potent than the widely used tool compounds CHIR-99021 (IC50 = 6.7 nM) and SB216763 (IC50 = 34.3 nM) [1][2][3][4][5]. This quantitative potency advantage over CHIR-99021 and SB216763 may translate to reduced compound consumption in screening campaigns and lower required concentrations in cellular assays, minimizing potential off-target effects [6]. While LY2090314 exhibits sub-nanomolar potency, its broader kinase inhibition profile and distinct chemical scaffold may introduce confounding variables in mechanistic studies focused on tau pathology [5].
| Evidence Dimension | GSK-3β enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | CHIR-99021: 6.7 nM; SB216763: 34.3 nM; LY2090314: 0.9 nM; COB-187: 11 nM |
| Quantified Difference | 2.0-fold more potent than CHIR-99021; 10.1-fold more potent than SB216763; 3.8-fold less potent than LY2090314; 3.2-fold more potent than COB-187 |
| Conditions | In vitro enzymatic assay against recombinant human GSK-3β |
Why This Matters
The intermediate potency profile of GSK-3|A inhibitor 15 balances strong target engagement with a favorable selectivity window, making it an optimal tool for Alzheimer's disease research where both potency and kinase selectivity are critical.
- [1] Yan N, Shi XL, Tang LQ, et al. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorg Chem. 2023;138:106663. doi:10.1016/j.bioorg.2023.106663 View Source
- [2] Ring DB, Johnson KW, Henriksen EJ, et al. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003;52(3):588-595. doi:10.2337/diabetes.52.3.588 View Source
- [3] Coghlan MP, Culbert AA, Cross DA, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. doi:10.1016/s1074-5521(00)00025-9 View Source
- [4] Noori MS, Bhatt PM, Courter JR, et al. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Am J Physiol Cell Physiol. 2019;317(6):C1289-C1303. doi:10.1152/ajpcell.00061.2019 View Source
- [5] Atkins RJ, Stylli SS, Kurganovs N, et al. The glycogen synthase kinase-3 inhibitor LY2090314 sensitizes glioma cells to temozolomide chemotherapy. J Neurooncol. 2016;128(3):425-435. doi:10.1007/s11060-016-2137-2 View Source
- [6] Bhat RV, Budd Haeberlein SL, Avila J. Glycogen synthase kinase 3: a drug target for CNS therapies. J Neurochem. 2004;89(6):1313-1317. doi:10.1111/j.1471-4159.2004.02422.x View Source
